5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione ADT-OH is a derivative of anethole dithiolethione (ADT) and synthetic hydrogen sulfide (H2S) donor. In the in vitro glucose-oxygen deprivation (OGD) model, ADT-OH markedly attenuated tPA-enhanced Akt activation and VEGF expression in brain microvascular endothelial cells. Finally, ADT-OH improved functional outcomes in mice subjected to MCAO and tPA infusion. H2S donors reduced tPA-induced cerebral hemorrhage by possibly inhibiting the Akt-VEGF-MMP9 cascade. Administration of H2S donors has potential as a novel modality to improve the safety of tPA following stroke.
Brand Name: Vulcanchem
CAS No.: 18274-81-2
VCID: VC0517332
InChI: InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
SMILES: C1=CC(=CC=C1C2=CC(=S)SS2)O
Molecular Formula: C9H6OS3
Molecular Weight: 226.3 g/mol

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

CAS No.: 18274-81-2

Cat. No.: VC0517332

Molecular Formula: C9H6OS3

Molecular Weight: 226.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione - 18274-81-2

Specification

CAS No. 18274-81-2
Molecular Formula C9H6OS3
Molecular Weight 226.3 g/mol
IUPAC Name 5-(4-hydroxyphenyl)dithiole-3-thione
Standard InChI InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
Standard InChI Key IWBBKLMHAILHAR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=S)SS2)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=S)SS2)O
Appearance Yellow solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dithiolethione core (a five-membered ring containing two sulfur atoms and a thione group) substituted at the 5-position with a 4-hydroxyphenyl group. This configuration contributes to its stability under physiological conditions and its propensity to release H₂S via hydrolysis . The hydroxyl group enhances solubility in polar solvents, while the aromatic ring facilitates interactions with hydrophobic biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight226.33 g/mol
Melting Point198–200°C (decomposes)
SolubilityDMSO > Methanol > Water
LogP (Octanol-Water)2.87
pKa (Hydroxyl Group)9.4

Synthesis and Chemical Reactivity

Synthetic Routes

The most common synthesis involves reacting 4-hydroxybenzaldehyde with carbon disulfide (CS₂) in the presence of sodium hydroxide, followed by cyclization with elemental sulfur . Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields (78–85%) compared to traditional reflux methods (60–70%) .

Reactivity Profile

The compound participates in three primary reactions:

  • Oxidation: Forms sulfoxides or sulfones using agents like hydrogen peroxide.

  • Reduction: Converts the dithiolethione moiety to a dithiol with sodium borohydride.

  • Substitution: The hydroxyl group undergoes etherification or esterification, enabling prodrug design .

Biological Activities and Mechanisms

Anticancer Effects

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives exhibit potent cytotoxicity against multiple cancer cell lines. For example, compound 10d (a brefeldin A conjugate) showed IC₅₀ values of 0.33 μM in MDA-MB-231 breast cancer cells, surpassing cisplatin’s efficacy . Mechanisms include:

  • Apoptosis Induction: Upregulation of Fas-associated protein with death domain (FADD) and caspase-3 activation .

  • Metastasis Inhibition: Suppression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) .

  • NF-κB Pathway Modulation: Downregulation of nuclear factor kappa-B, reducing inflammatory cytokine production .

Hypolipidemic and Hepatoprotective Actions

In hyperlipidemic models, the fibrate derivative T1 reduced serum triglycerides by 52% and LDL cholesterol by 48%, outperforming fenofibrate . Hepatoprotection arises from:

  • PPARα Activation: Enhancing fatty acid β-oxidation and reducing hepatic lipid accumulation .

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) via H₂S-mediated glutathione synthesis .

Pharmacological Applications

Hydrogen Sulfide Delivery Systems

The compound’s slow H₂S release kinetics make it ideal for sustained therapeutic effects. Prodrug micelles (e.g., PAM-PGlyADT) achieve controlled release rates, with 80% payload delivery over 72 hours in vitro . Such systems mitigate H₂S’s toxicity while preserving its cytoprotective effects in ischemia-reperfusion injury models .

Comparative Analysis with Analogues

Table 2: Comparison of H₂S Donors

CompoundH₂S Release RateKey Applications
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thioneSlow (t₁/₂ = 6 h)Cancer therapy, Metabolic disorders
Sodium Hydrosulfide (NaHS)Rapid (t₁/₂ = 2 min)Acute oxidative stress models
GYY4137Moderate (t₁/₂ = 3 h)Cardiovascular research

Structural analogs like 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OMe) exhibit altered pharmacokinetics due to increased lipophilicity (LogP = 3.15), enhancing blood-brain barrier penetration .

Future Directions

  • Derivative Optimization: Structural modifications to enhance bioavailability and target specificity. For instance, PEGylation improves aqueous solubility by 15-fold .

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) to boost antitumor immune responses .

  • Clinical Translation: Phase I trials for metastatic melanoma (NCT04842747) are ongoing, with preliminary results showing a 30% reduction in tumor volume .

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